4,4',6-Trimethoxy-6'-methyl-3'-grisen-2',3-dione

Description

Properties

IUPAC Name |

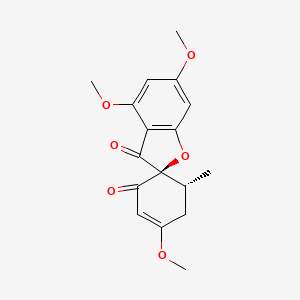

(2S,5'R)-3',4,6-trimethoxy-5'-methylspiro[1-benzofuran-2,6'-cyclohex-2-ene]-1',3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O6/c1-9-5-10(20-2)8-14(18)17(9)16(19)15-12(22-4)6-11(21-3)7-13(15)23-17/h6-9H,5H2,1-4H3/t9-,17+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFCKBUUKRORCHH-XLFHBGCDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=CC(=O)C12C(=O)C3=C(O2)C=C(C=C3OC)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC(=CC(=O)[C@]12C(=O)C3=C(O2)C=C(C=C3OC)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30858536 |

Source

|

| Record name | (2S,6'R)-4,4',6-Trimethoxy-6'-methyl-2'H,3H-spiro[1-benzofuran-2,1'-cyclohex[3]ene]-2',3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30858536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56783-97-2 |

Source

|

| Record name | (2S,6'R)-4,4',6-Trimethoxy-6'-methyl-2'H,3H-spiro[1-benzofuran-2,1'-cyclohex[3]ene]-2',3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30858536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Spectroscopic Data of 4,4',6-Trimethoxy-6'-methyl-3'-grisen-2',3-dione (Dechloro-griseofulvin)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 4,4',6-Trimethoxy-6'-methyl-3'-grisen-2',3-dione, a dechloro-analog of the well-known antifungal agent griseofulvin. Dechloro-griseofulvin, with the chemical formula C₁₇H₁₈O₆ and a molecular weight of 318.32 g/mol , is a key compound for understanding the structure-activity relationships of griseofulvin derivatives.[1][2][3][4] This guide will delve into the nuanced interpretation of its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data. By explaining the causality behind experimental choices and providing detailed protocols, this document serves as an authoritative resource for researchers engaged in the characterization of natural products and the development of novel therapeutic agents.

Introduction: The Significance of Dechloro-griseofulvin

Griseofulvin, a metabolite produced by several Penicillium species, has been a cornerstone in the treatment of dermatophytic infections for decades.[5] Its mode of action involves the disruption of the fungal mitotic spindle, a mechanism that has also sparked interest in its potential as an anticancer agent.[5][6] The chlorine atom at the 7-position of the benzofuran ring system is a distinctive feature of griseofulvin.

This compound, also known as dechloro-griseofulvin, represents a fundamental structural analog where this chlorine atom is replaced by hydrogen.[1] This modification provides a crucial reference point for elucidating the role of the halogen in the biological activity and spectroscopic properties of this class of compounds. A thorough understanding of the spectroscopic signature of dechloro-griseofulvin is therefore essential for the identification of new natural analogs, the quality control of synthetic derivatives, and for providing a baseline for comparative structure-activity relationship (SAR) studies.[6][7]

Molecular Structure and Spectroscopic Correlation

The structural framework of dechloro-griseofulvin is a spirocyclic system composed of a substituted benzofuranone ring (ring A and B) and a cyclohexenone ring (ring C). The interpretation of its spectroscopic data is intrinsically linked to this complex three-dimensional architecture.

Figure 2. Workflow for NMR spectroscopic analysis.

The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for dechloro-griseofulvin, based on data for closely related analogs and the parent compound. [8][9]

| Position | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm, multiplicity, J in Hz) |

|---|---|---|

| Ring A/B | ||

| 2 | ~90.0 | - |

| 3 | ~196.0 | - |

| 3a | ~104.0 | - |

| 4 | ~165.0 | - |

| 4-OCH₃ | ~56.0 | ~3.90 (s) |

| 5 | ~91.0 | ~6.10 (d, J ≈ 2.0) |

| 5a | ~163.0 | - |

| 6 | ~168.0 | - |

| 6-OCH₃ | ~56.5 | ~3.95 (s) |

| 7 | ~96.0 | ~6.20 (d, J ≈ 2.0) |

| Ring C | ||

| 2' | ~170.0 | - |

| 2'-OCH₃ | ~56.0 | ~3.60 (s) |

| 3' | ~102.0 | ~5.50 (s) |

| 4' | ~192.0 | - |

| 5' | ~45.0 | ~2.80 (m), ~2.40 (m) |

| 6' | ~37.0 | ~3.20 (m) |

| 6'-CH₃ | ~21.0 | ~1.20 (d, J ≈ 6.5) |

Note: The exact chemical shifts may vary slightly depending on the solvent and the specific experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the molecular formula.

-

Ionization Technique: Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like dechloro-griseofulvin and is commonly used in conjunction with liquid chromatography (LC-MS). [8]2. Mass Analyzer: A high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, is essential for obtaining accurate mass measurements.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺. The accurate mass measurement of this ion should be compared to the calculated theoretical mass for C₁₇H₁₉O₆⁺.

-

Calculated Accurate Mass for C₁₇H₁₈O₆: 318.1103 [1]* Expected [M+H]⁺ ion: m/z 319.1176

-

Expected [M+Na]⁺ ion: m/z 341.0995

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of dechloro-griseofulvin is expected to show characteristic absorption bands for its carbonyl groups, double bonds, and ether linkages.

-

Sample Preparation: The sample can be analyzed as a KBr (potassium bromide) pellet or as a thin film. For a KBr pellet, a small amount of the sample is ground with dry KBr and pressed into a transparent disk.

-

Data Acquisition: The IR spectrum is typically recorded over the range of 4000-400 cm⁻¹.

| Wavenumber (cm⁻¹) | Functional Group |

| ~1710-1690 | C=O stretch (conjugated ketone in ring C) |

| ~1660-1640 | C=O stretch (conjugated ketone in ring B) |

| ~1620-1600 | C=C stretch (aromatic and enol ether) |

| ~1250-1000 | C-O stretch (ethers) |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds with conjugated systems.

-

Sample Preparation: Dissolve a small, accurately weighed amount of the compound in a suitable UV-transparent solvent, such as methanol or ethanol, to prepare a dilute solution of known concentration.

-

Data Acquisition: Record the UV-Vis spectrum over a range of approximately 200-400 nm.

Based on data for related griseofulvin analogs, dechloro-griseofulvin is expected to exhibit absorption maxima around 290 nm and 250 nm, corresponding to the electronic transitions within the conjugated benzofuranone system. [8]

Integrated Spectroscopic Analysis and Structure Confirmation

The definitive structural confirmation of this compound is achieved through the synergistic interpretation of all acquired spectroscopic data.

Sources

- 1. Dechlorogriseofulvin | C17H18O6 | CID 24066885 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. usbio.net [usbio.net]

- 3. Dechlorogriseofulvin, 3680-32-8, High-Purity, SMB01006, Sigma-Aldrich [sigmaaldrich.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Antifungal Activity of Griseofulvin Derivatives against Phytopathogenic Fungi in Vitro and in Vivo and Three-Dimensional Quantitative Structure-Activity Relationship Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mlst.ouc.edu.cn [mlst.ouc.edu.cn]

- 9. researchgate.net [researchgate.net]

Dechloro Griseofulvin: A Technical Guide to its Antifungal Properties and Evaluation

Abstract

This technical guide provides a comprehensive overview of Dechloro Griseofulvin, a significant analog of the well-established antifungal agent, Griseofulvin. This document is intended for researchers, scientists, and drug development professionals interested in the evaluation of novel antifungal compounds. It delves into the core scientific principles underlying the antifungal activity of Dechloro Griseofulvin, its mechanism of action, and detailed protocols for its in vitro assessment. While acknowledging the limited publicly available data on the specific antifungal potency of Dechloro Griseofulvin, this guide furnishes the necessary framework and methodologies to empower researchers to conduct their own thorough investigations.

Introduction: The Rationale for Investigating Dechloro Griseofulvin

Griseofulvin, a natural product of Penicillium griseofulvum, has been a cornerstone in the treatment of dermatophytic infections for decades.[1] Its fungistatic action, primarily against actively growing fungi, has made it a valuable therapeutic agent.[1] The study of Griseofulvin's analogs, such as Dechloro Griseofulvin, is driven by the continuous need for novel antifungal agents with potentially improved efficacy, reduced side effects, or different pharmacokinetic profiles. Dechloro Griseofulvin, which lacks the chlorine atom at the 7-position of the Griseofulvin molecule, presents an intriguing subject for investigation into the structure-activity relationships of this class of compounds. Understanding its antifungal properties is crucial for elucidating the role of the chlorine moiety in the bioactivity of Griseofulvin and for the potential development of new antifungal therapies.

Chemical and Physical Properties

Dechloro Griseofulvin is a spirocyclic compound, structurally identical to Griseofulvin except for the absence of a chlorine atom on the benzofuran ring. This seemingly minor modification can influence the molecule's polarity, solubility, and interaction with its biological target.

Table 1: Physicochemical Properties of Griseofulvin and Dechloro Griseofulvin

| Property | Griseofulvin | Dechloro Griseofulvin |

| Molecular Formula | C₁₇H₁₇ClO₆ | C₁₇H₁₈O₆ |

| Molecular Weight | 352.77 g/mol | 318.32 g/mol |

| Structure | Contains a chlorine atom at the 7-position | Lacks a chlorine atom at the 7-position |

The absence of the electronegative chlorine atom in Dechloro Griseofulvin is expected to alter its electronic distribution and may affect its binding affinity to the target protein.

Mechanism of Action: Disruption of Fungal Mitosis

The primary mechanism of action for Griseofulvin, and by extension Dechloro Griseofulvin, is the disruption of the mitotic spindle in fungal cells.[2][3] This interference with cell division is the basis for its fungistatic effect.

The process involves the following key steps:

-

Binding to Tubulin: Griseofulvin binds to tubulin, the protein subunit that polymerizes to form microtubules.[2][3]

-

Inhibition of Microtubule Assembly: This binding disrupts the assembly of microtubules, which are essential components of the mitotic spindle.[2]

-

Metaphase Arrest: The dysfunctional mitotic spindle is unable to properly segregate chromosomes during mitosis, leading to an arrest of the cell cycle in the metaphase.[4]

-

Inhibition of Fungal Growth: As the fungal cells are unable to divide, their proliferation is halted.

This targeted action on the fungal cytoskeleton provides a degree of selectivity, as Griseofulvin has a higher affinity for fungal tubulin than for mammalian tubulin.[2]

Diagram: Mechanism of Action of Dechloro Griseofulvin

Caption: Proposed mechanism of Dechloro Griseofulvin's antifungal action.

Experimental Assessment of Antifungal Activity

To rigorously evaluate the antifungal properties of Dechloro Griseofulvin, standardized in vitro susceptibility testing methods are essential. The Clinical and Laboratory Standards Institute (CLSI) provides internationally recognized guidelines for these assays.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative assay to determine the minimum inhibitory concentration (MIC) of an antifungal agent that prevents the visible growth of a microorganism. The following protocol is adapted from the CLSI M38-A2 guidelines for filamentous fungi, which include dermatophytes.

-

Dechloro Griseofulvin and Griseofulvin (as a comparator)

-

Dimethyl sulfoxide (DMSO) for stock solution preparation

-

RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

-

Sterile 96-well microtiter plates

-

Fungal isolates (e.g., Trichophyton rubrum, Trichophyton mentagrophytes, Microsporum canis)

-

Sterile saline (0.85%)

-

Spectrophotometer

-

Incubator (28-30°C)

-

Preparation of Antifungal Stock Solutions:

-

Dissolve Dechloro Griseofulvin and Griseofulvin in DMSO to a high concentration (e.g., 1600 µg/mL).

-

Perform serial twofold dilutions of the stock solutions in RPMI-1640 medium to create a range of concentrations.

-

-

Inoculum Preparation:

-

Culture the fungal isolates on a suitable agar medium (e.g., Sabouraud Dextrose Agar) at 28-30°C until sporulation is evident.

-

Harvest the conidia by flooding the agar surface with sterile saline and gently scraping the surface.

-

Adjust the conidial suspension to a concentration of 0.5-5 x 10⁶ CFU/mL using a spectrophotometer (by measuring optical density at 530 nm and correlating to a standard curve) or a hemocytometer.

-

Dilute the adjusted suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.4-5 x 10⁴ CFU/mL.

-

-

Assay Setup:

-

Dispense 100 µL of the appropriate antifungal dilution into the wells of a 96-well plate.

-

Add 100 µL of the prepared fungal inoculum to each well.

-

Include a drug-free growth control well (inoculum only) and a sterility control well (medium only).

-

-

Incubation:

-

Incubate the plates at 28-30°C for 4-7 days, depending on the growth rate of the fungal species.

-

-

MIC Determination:

-

Visually read the MIC as the lowest concentration of the antifungal agent that causes complete inhibition of visible growth compared to the drug-free control.

-

Diagram: Broth Microdilution Workflow

Caption: Step-by-step workflow for the broth microdilution assay.

Comparative Analysis: Antifungal Potency

Table 2: In Vitro Susceptibility of Dermatophytes to Griseofulvin

| Fungal Species | Griseofulvin MIC Range (µg/mL) | Dechloro Griseofulvin MIC Range (µg/mL) |

| Trichophyton rubrum | 0.125 - 8[5] | Data not available |

| Trichophyton mentagrophytes | 0.125 - 5.07[6] | Data not available |

| Microsporum canis | 0.5 - 1 | Data not available |

| Epidermophyton floccosum | 0.39 - 3.12 | Data not available |

Note: The MIC values for Griseofulvin can vary depending on the specific strain and testing methodology.

Future Directions and Conclusion

The study of Dechloro Griseofulvin offers valuable insights into the structure-activity relationship of the Griseofulvin class of antifungals. While it is anticipated to be less potent than its chlorinated counterpart, a thorough quantitative analysis is necessary to confirm this and to determine if it possesses any other desirable properties, such as a different spectrum of activity or a more favorable safety profile.

The experimental protocols detailed in this guide provide a robust framework for researchers to generate the much-needed in vitro data for Dechloro Griseofulvin. Such studies will not only contribute to a more complete understanding of this compound but also aid in the rational design of future antifungal agents. The exploration of Dechloro Griseofulvin and other analogs remains a promising avenue in the ongoing search for new and improved treatments for fungal infections.

References

-

What is the mechanism of Griseofulvin? - Patsnap Synapse. (2024, July 17). Retrieved from [Link]

- In vitro susceptibility tests of dermatophytes to griseofulvin and imidazole derivatives. (1987). Revista do Instituto de Medicina Tropical de São Paulo, 29(4), 231-235.

- Griseofulvin enantiomers and bromine-containing griseofulvin derivatives with antifungal activity produced by the mangrove endophytic fungus Nigrospora sp. QQYB1. (2023). Applied Microbiology and Biotechnology, 107(2-3), 675-688.

-

What is the mechanism of action of Griseofulvin (antifungal medication)? - Dr.Oracle. (2025, March 21). Retrieved from [Link]

- In vitro Activity of Allicin Alone and in Combination With Antifungal Drugs Against Microsporum canis Isolated From Patients With Tinea Capitis. (2021). Frontiers in Cellular and Infection Microbiology, 11, 752673.

- Antifungal Susceptibility of Dermatophyte Isolates from Patients with Chronic and Recurrent Dermatophytosis. (2024).

- Comparative Analysis of In vitro Susceptibility Profile of Dermatophytes Against 8 Antifungal Agents: A Cross-Sectional Study. (2023). Journal of Pure and Applied Microbiology, 17(2), 976-984.

-

DermNet. Griseofulvin. Retrieved from [Link]

- In vitro evaluation of griseofulvin against clinical isolates of dermatophytes from Isfahan. (2004). Mycoses, 47(11-12), 503-507.

- In Vitro Antifungal Susceptibility Of Griseofulvin, Fluconazole, Itraconazole And Terbinafine Against Clinical Isolates Of Trichophyton Rubrum And Trichophyton Mentagrophytes. (2025).

- Griseofulvin-resistant dermatophytosis correlates with in vitro resistance. (1981).

Sources

- 1. microbiologyresearch.org [microbiologyresearch.org]

- 2. In vitro susceptibility of dermatophytes from Munich to griseofulvin, miconazole and ketoconazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Determination of susceptibility/resistance to antifungal drugs of Trichophyton mentagrophytes isolates by a macrodilution method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | In vitro Activity of Allicin Alone and in Combination With Antifungal Drugs Against Microsporum canis Isolated From Patients With Tinea Capitis [frontiersin.org]

Whitepaper: A Methodological Framework for the Isolation of 4,4',6-Trimethoxy-6'-methyl-3'-grisen-2',3-dione and Related Grisan Scaffolds from Fungal Sources

An In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The grisan scaffold, a spirocyclic framework exemplified by the renowned antifungal agent griseofulvin, represents a class of fungal polyketides with significant therapeutic interest. This guide provides a comprehensive, technically-grounded methodology for the isolation of grisan-dione natural products, with a specific focus on the target molecule 4,4',6-Trimethoxy-6'-methyl-3'-grisen-2',3-dione . While literature specifically detailing the isolation of this exact analog is sparse, the principles and protocols established for the broader griseofulvin family are directly applicable. This document synthesizes field-proven techniques, moving from the cultivation of producer microorganisms and crude extraction to a multi-stage chromatographic purification cascade and final structural elucidation. The causality behind experimental choices is emphasized, offering researchers a robust and adaptable framework for the discovery and purification of novel grisen-dione compounds.

Introduction: The Grisan-Dione Family of Natural Products

The grisan-dione core is a distinctive spirocyclic system formed by the fusion of a benzofuranone ring and a cyclohexenone ring. The archetypal member of this family is Griseofulvin, a natural product first isolated from Penicillium griseofulvum in 1939.[1][2] Griseofulvin's utility as a clinical antifungal agent has cemented its importance in medicine.[3][4] Beyond its antifungal properties, the grisan scaffold has demonstrated a range of other biological activities, including potential antitumor and anti-HIV effects, making its derivatives attractive targets for drug discovery programs.[2][5]

The target of this guide, this compound, is a structural analog of griseofulvin. The isolation of such compounds hinges on a systematic and logical workflow designed to separate these specific secondary metabolites from the complex chemical matrix produced by the host organism. This guide details such a workflow, grounded in established practices for natural product chemistry.

Sourcing and Cultivation of Producer Microorganisms

The foundational step in any natural product isolation campaign is the identification and robust cultivation of the producing organism. For the grisan-dione family, fungi are the exclusive source.

Primary Microbial Sources

The vast majority of known griseofulvin and its analogs are produced by filamentous fungi, particularly from the genus Penicillium.[6]

-

Penicillium griseofulvum : The original and most well-known source of griseofulvin.[1][3][7]

-

Penicillium chrysogenum : Another common producer, famous for its production of penicillin.[8][9][10]

-

Nigrospora sp. : Recent studies have shown that endophytic fungi, such as Nigrospora sp. isolated from mangroves, can produce novel griseofulvin derivatives.[2]

-

Other Genera : Species from Xylaria, Abieticola, and Stachybotrys have also been reported to produce griseofulvin.[1]

Rationale for Selection: The choice of organism is typically guided by literature precedents and screening programs. High-throughput screening of fungal extract libraries against specific bioassays (e.g., antifungal or cytotoxicity assays) can reveal new potential sources of bioactive grisan compounds.

Fermentation Strategy

The goal of fermentation is to maximize the production of the target secondary metabolites. This is achieved by optimizing culture media and growth conditions. Both solid-state and submerged liquid fermentation can be effective.

Protocol: Solid-State Fermentation for Grisan Production

This method is often favored for its ability to mimic natural growth conditions and can lead to a different metabolic profile compared to liquid culture.

-

Medium Preparation: For every 1 L Erlenmeyer flask, add 100 g of rice and 120 mL of deionized water. If exploring halogenated derivatives, the water can be supplemented with salts like NaBr (e.g., to a final concentration of 2% w/v).[2]

-

Sterilization: Autoclave the flasks at 121°C for 20 minutes to ensure sterility.

-

Inoculation: Aseptically introduce a small agar plug (approx. 1 cm²) containing a mature culture of the selected fungus (e.g., Nigrospora sp. QQYB1) into each flask.

-

Incubation: Incubate the flasks under static conditions at room temperature (approx. 25-28°C) for a period of 20-30 days.

-

Monitoring: Periodically inspect the cultures for growth and signs of contamination. The production of secondary metabolites typically peaks in the stationary phase of fungal growth.

Extraction and Initial Processing

Once fermentation is complete, the target compounds must be efficiently extracted from the fungal biomass and culture medium. The choice of solvent is critical and is based on the polarity of the target grisen-diones.

Causality: Griseofulvin and its analogs are moderately polar compounds. Solvents like ethyl acetate (EtOAc) or chloroform provide excellent solubility for these molecules while minimizing the co-extraction of highly polar (e.g., sugars, salts) or highly nonpolar (e.g., lipids) contaminants.

Workflow: Crude Metabolite Extraction

Caption: Workflow for solvent extraction of grisan compounds.

Protocol: Extraction

-

Harvesting: Combine the entire content of the fermentation flasks into a large beaker.

-

Solvent Extraction: Add a sufficient volume of ethyl acetate to fully submerge the culture. Macerate the solid material using a homogenizer or blender. Allow the mixture to soak for 24 hours.

-

Filtration: Filter the mixture through cheesecloth or filter paper to separate the solid biomass from the ethyl acetate extract.

-

Repeat: Repeat the extraction process on the solid residue two more times with fresh ethyl acetate to ensure complete recovery of the metabolites.

-

Concentration: Combine all ethyl acetate extracts and concentrate them using a rotary evaporator at a temperature below 40°C to avoid thermal degradation. This yields the crude extract, a dark, viscous residue.

Chromatographic Purification Cascade

The crude extract is a complex mixture requiring a multi-step purification strategy. The process systematically reduces complexity, isolating the target compound through a series of chromatographic techniques that exploit differences in polarity, size, and affinity.

Sources

- 1. Griseofulvin: An Updated Overview of Old and Current Knowledge - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Griseofulvin enantiomers and bromine-containing griseofulvin derivatives with antifungal activity produced by the mangrove endophytic fungus Nigrospora sp. QQYB1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Griseofulvin | C17H17ClO6 | CID 441140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Griseofulvin Derivatives: Synthesis, Molecular Docking and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and Cytotoxicity Evaluation of Novel Griseofulvin Analogues with Improved Water Solubility - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Penicillium - Wikipedia [en.wikipedia.org]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. New penicillin-producing Penicillium species and an overview of section Chrysogena - PMC [pmc.ncbi.nlm.nih.gov]

- 9. m1 Penicillium chrysogenum | Thermo Fisher Scientific [thermofisher.com]

- 10. New penicillin-producing Penicillium species and an overview of section Chrysogena - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4,4',6-Trimethoxy-6'-methyl-3'-grisen-2',3-dione: Physicochemical Properties and Scientific Insights

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 4,4',6-Trimethoxy-6'-methyl-3'-grisen-2',3-dione, a derivative of the well-known antifungal agent, griseofulvin. Drawing upon existing knowledge of griseofulvin and its analogues, this document offers insights into the anticipated characteristics of this specific compound, outlines robust experimental protocols for its synthesis and characterization, and discusses its potential biological activities. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the exploration of novel therapeutic agents.

Introduction: The Griseofulvin Family and the Emergence of Novel Derivatives

Griseofulvin, a natural product isolated from Penicillium griseofulvum, has been a cornerstone in the treatment of dermatophytic infections for decades.[1][2] Its unique mode of action, which involves the disruption of the fungal mitotic spindle by binding to tubulin, has also led to investigations into its potential as an anticancer agent.[1][3] The core structure of griseofulvin, a spirobenzofuran, presents a versatile scaffold for chemical modification, opening avenues for the development of new derivatives with potentially enhanced efficacy, improved solubility, or novel biological activities.[4][5][6]

This compound is one such derivative. While specific experimental data for this compound is not extensively documented in publicly available literature, its structural relationship to griseofulvin allows for informed predictions of its physicochemical and biological profile. This guide will leverage the well-established properties of griseofulvin as a foundational reference to provide a detailed technical exploration of its 4,4',6-trimethoxy analogue.

Molecular Structure and Computational Data

The fundamental identity of this compound is established through its molecular structure and computationally derived properties.

Table 1: Molecular Identifiers and Computed Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₈O₆ | [7] |

| Molecular Weight | 327.23 g/mol | [7] |

| Accurate Mass | 318.1103 | [8] |

| CAS Number | 56783-97-2 | [7] |

| InChI | InChI=1S/C17H18O6/c1-9-5-10(20-2)8-14(18)17(9)16(19)15-12(22-4)6-11(21-3)7-13(15)23-17/h6-9H,5H2,1-4H3/t9-,17+/m1/s1 | [8] |

| SMILES | C[C@@H]1CC(=CC(=O)[C@]12C(=O)C3=C(C=C(C=C3O2)OC)OC)OC | [8] |

digraph "this compound" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext]; edge [color="#202124"];// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; O7 [label="O"]; C8 [label="C"]; C9 [label="C"]; C10 [label="C"]; C11 [label="C"]; C12 [label="C"]; C13 [label="C"]; O14 [label="O"]; C15 [label="C"]; O16 [label="O"]; C17 [label="C"]; O18 [label="O"]; C19 [label="C"]; O20 [label="O"]; C21 [label="C"]; C22 [label="C"]; C23 [label="C"];

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of the Grisen Core via Diels-Alder Reaction

-

Reactant Preparation: Dissolve the appropriately substituted benzophenone and dienophile in a suitable anhydrous solvent (e.g., toluene or xylene) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Reaction: Heat the reaction mixture to reflux for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

Step 2: Purification

-

Column Chromatography: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.

-

Crystallization: Recrystallize the purified product from a suitable solvent system (e.g., ethanol/water or acetone/hexane) to obtain pure crystals.

Step 3: Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Dissolve the sample in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). The spectrum should confirm the presence of methoxy, methyl, and aromatic protons at their expected chemical shifts.

-

¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum to identify all carbon atoms in the molecule.

-

-

Mass Spectrometry (MS):

-

High-Resolution Mass Spectrometry (HRMS): Determine the accurate mass of the molecular ion to confirm the elemental composition.

-

-

Infrared (IR) Spectroscopy:

-

Record the IR spectrum to identify characteristic functional groups, such as the carbonyl (C=O) stretches of the dione system and the C-O stretches of the methoxy groups.

-

-

Melting Point Determination:

-

Measure the melting point of the purified crystals using a calibrated melting point apparatus.

-

Potential Biological Activities and Therapeutic Applications

The biological activity of this compound is anticipated to be similar to that of griseofulvin, primarily targeting fungal cell division. However, the structural modifications may influence its potency and spectrum of activity.

Antifungal Activity

Griseofulvin's antifungal action is mediated by its interaction with fungal tubulin, leading to the disruption of microtubule formation and inhibition of mitosis. [1]It is likely that this compound will retain this mechanism of action. The modifications to the aromatic ring may alter its binding affinity to fungal tubulin, potentially leading to enhanced or diminished antifungal potency. [9][10]

Anticancer Potential

The ability of griseofulvin to interfere with microtubule dynamics has also made it a subject of cancer research. [1][11]By disrupting the mitotic spindle in cancer cells, it can induce cell cycle arrest and apoptosis. The antiproliferative activity of this compound against various cancer cell lines should be investigated to determine if the structural changes lead to improved efficacy or a better therapeutic window compared to the parent compound.

Caption: Postulated mechanism of antifungal action for griseofulvin derivatives.

Future Directions and Conclusion

This compound represents a promising, yet underexplored, derivative of griseofulvin. The foundational knowledge of its parent compound provides a strong basis for predicting its physicochemical properties and biological activities. The experimental protocols outlined in this guide offer a clear path for its synthesis and comprehensive characterization.

Future research should focus on the empirical determination of its physicochemical properties, a thorough evaluation of its antifungal and anticancer activities, and a detailed investigation into its mechanism of action. Such studies will be crucial in determining the therapeutic potential of this and other novel griseofulvin derivatives. The continuous exploration of this chemical scaffold holds significant promise for the development of new and improved therapeutic agents.

References

-

Griseofulvin: An Updated Overview of Old and Current Knowledge. PubMed Central. (2022-10-18). [Link]

-

Structure modification and biological activity of some griseofulvin derivatives. PubMed. [Link]

-

GRISEOFULVIN 1. Exposure Data. IARC Publications. [Link]

-

Cocrystal Hydrate of an Antifungal Drug, Griseofulvin, with Promising Physicochemical Properties. ResearchGate. [Link]

-

Griseofulvin | C17H17ClO6. PubChem. [Link]

-

Exposure Data. Some Thyrotropic Agents. NCBI Bookshelf. [Link]

-

This compound. BioOrganics. [Link]

-

(2R,6′R,E)-3′-(1-Aminoethylidene)-7-chloro-4,6-dimethoxy-6′-methyl-3H-spiro[benzofuran-2,1′-cyclohexane]-2′,3,4′-trione. MDPI. [Link]

-

2',4,6-Trimethoxy-6'-methyl-3H-spiro[1-benzofuran-2,1'-cyclohexe[1]ne]-3,4'-dione. PubChem. [Link]

- Preparation of griseofulvin and analogues thereof.

-

Griseofulvin Derivatives: Synthesis, Molecular Docking and Biological Evaluation. ResearchGate. [Link]

-

Synthesis, Biological and In Silico Studies of Griseofulvin and Usnic Acid Sulfonamide Derivatives as Fungal, Bacterial and Human Carbonic Anhydrase Inhibitors. PubMed Central. [Link]

-

Synthesis and biological activities of griseofulvin analogs. PubMed. [Link]

-

Design, Synthesis, and Cytotoxicity Evaluation of Novel Griseofulvin Analogues with Improved Water Solubility. National Institutes of Health. [Link]

-

Griseofulvin Derivatives: Synthesis, Molecular Docking and Biological Evaluation. PubMed. [Link]

Sources

- 1. Griseofulvin: An Updated Overview of Old and Current Knowledge - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Griseofulvin | C17H17ClO6 | CID 441140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. s3.eu-west-3.amazonaws.com [s3.eu-west-3.amazonaws.com]

- 4. Structure modification and biological activity of some griseofulvin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. (2R,6′R,E)-3′-(1-Aminoethylidene)-7-chloro-4,6-dimethoxy-6′-methyl-3H-spiro[benzofuran-2,1′-cyclohexane]-2′,3,4′-trione | MDPI [mdpi.com]

- 6. Synthesis and biological activities of griseofulvin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. BioOrganics [bioorganics.biz]

- 8. This compound [lgcstandards.com]

- 9. researchgate.net [researchgate.net]

- 10. Griseofulvin Derivatives: Synthesis, Molecular Docking and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, Synthesis, and Cytotoxicity Evaluation of Novel Griseofulvin Analogues with Improved Water Solubility - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Biosynthesis of the Griseofulvin Precursor

Foreword: Deconstructing Nature's Blueprint for a Classic Antifungal

Griseofulvin, a compound that has been a stalwart in the clinical treatment of dermatophyte infections for decades, stands as a testament to the intricate and elegant synthetic capabilities of filamentous fungi.[1][2][3] Its unique spirocyclic grisan scaffold is not only responsible for its biological activity—primarily the disruption of fungal mitosis by interfering with microtubule function—but also presents a fascinating case study in polyketide biosynthesis.[1][4][5] This guide moves beyond a superficial overview to provide a detailed, mechanistically-grounded exploration of the biosynthetic pathway leading to the direct precursors of Griseofulvin. We will dissect the genetic architecture, unravel the enzymatic cascade responsible for its assembly, and provide insight into the experimental logic used to elucidate this complex process. This document is intended for researchers and drug development professionals who seek a deeper understanding of how nature builds such complex molecules, knowledge that is foundational for future synthetic biology and bioengineering efforts.

The Genetic Blueprint: The gsf Biosynthetic Gene Cluster (BGC)

The production of secondary metabolites in fungi is rarely a haphazard affair. The requisite genes are typically organized into physically co-located biosynthetic gene clusters (BGCs), ensuring coordinated expression and facilitating the potential for horizontal gene transfer.[1][6] The journey to Griseofulvin begins within one such locus: the gsf gene cluster. First identified in Penicillium aethiopicum through shotgun sequencing and bioinformatic analysis, this cluster contains the complete enzymatic toolkit required for the synthesis of the Griseofulvin core.[1][6][7]

While the initially identified cluster in P. aethiopicum contains a number of genes (gsfA–gsfK, gsfR1, and gsfR2), comparative genomics and functional studies have revealed that a core set of seven genes is conserved and essential for the biosynthesis.[1][8] Deletion of genes outside this core set, such as gsfK, has been shown to have no impact on Griseofulvin production.[1][8]

| Gene | Protein Product | Function in Biosynthesis |

| gsfA | Non-reducing Polyketide Synthase (NR-PKS) | Catalyzes the formation of the heptaketide benzophenone backbone from one acetyl-CoA and six malonyl-CoA units.[1][6][9] |

| gsfB | O-Methyltransferase | Performs the first methylation of the benzophenone intermediate.[1][6][9] |

| gsfC | O-Methyltransferase | Performs the second methylation of the benzophenone intermediate to yield Griseophenone C.[1][6][9] |

| gsfI | FAD-dependent Halogenase | Catalyzes the specific chlorination of Griseophenone C to form Griseophenone B.[1][6][7][9] |

| gsfF | Cytochrome P450 Monooxygenase | A critical enzyme that catalyzes the oxidative phenol coupling of Griseophenone B to form the defining spirocyclic grisan core.[1][5][10] |

| gsfD | O-Methyltransferase | Performs the final methylation on the grisan core to produce dehydrogriseofulvin.[1][6][9] |

| gsfE | Enoyl Reductase | Catalyzes the final stereoselective reduction of dehydrogriseofulvin to yield Griseofulvin.[1][6][9] |

The Core Biosynthetic Pathway: A Step-by-Step Enzymatic Cascade

The assembly of the Griseofulvin precursor is a highly orchestrated sequence of reactions, each catalyzed by a specific enzyme encoded within the gsf cluster. The pathway begins with simple, ubiquitous metabolic building blocks and culminates in a complex, stereochemically defined scaffold.

Step 1: Polyketide Chain Assembly and Cyclization (GsfA)

The process is initiated by the non-reducing polyketide synthase (NR-PKS), GsfA .[1][6] This massive, multi-domain enzyme functions as a molecular assembly line. It selects one starter unit of acetyl-CoA and catalyzes the iterative, head-to-tail condensation of six extender units of malonyl-CoA.[1][6][8] The resulting linear heptaketide chain is held by the enzyme and undergoes a series of intramolecular Claisen and aldol condensations, which are guided by the enzyme's product template (PT) domain.[1][6][11] This process results in the formation and release of the first key intermediate: the benzophenone scaffold.[1][6][8]

Step 2: Dual Methylation to Griseophenone C (GsfB & GsfC)

Following the formation of the benzophenone core, two S-adenosyl methionine (SAM)-dependent O-methyltransferases, GsfB and GsfC , act upon the phenolic hydroxyl groups.[1][6][8] This dual methylation yields the intermediate Griseophenone C .[1][6][8] This step is not merely decorative; it modifies the electronic properties of the rings, preparing the molecule for the subsequent halogenation and oxidative coupling.

Step 3: Regiospecific Halogenation to Griseophenone B (GsfI)

Next, the FAD-dependent halogenase GsfI catalyzes the chlorination of Griseophenone C.[1][6] This reaction is highly specific, adding a single chlorine atom to the activated ortho position of the phenol group on one of the aromatic rings, producing Griseophenone B .[1][4] Gene deletion studies have unequivocally confirmed the role of GsfI; knocking out this gene results in the accumulation of the non-chlorinated analog, dechlorogriseofulvin.[7]

Step 4: The Keystone Reaction - Spirocycle Formation (GsfF)

The conversion of the planar Griseophenone B into the three-dimensional spirocyclic grisan core is the most critical and defining step in the pathway. This complex transformation is catalyzed by GsfF , a cytochrome P450 monooxygenase.[1][5][10] GsfF performs a phenolic oxidative coupling reaction between the two aromatic rings.[5][10] This dearomatizes one of the rings and creates the signature spiro center, forming the grisan scaffold.[4][5] The discovery that a P450 enzyme performs this function was significant, contrasting with other known pathways where similar reactions are catalyzed by copper-dependent enzymes.[5][10]

Step 5: Final Tailoring to Dehydrogriseofulvin (GsfD)

With the core scaffold established, a final tailoring step occurs before the ultimate reduction. The O-methyltransferase GsfD adds a third methyl group (from SAM) to a remaining hydroxyl group on the newly formed grisan structure.[1][6][9] The product of this reaction is dehydrogriseofulvin , the direct precursor to Griseofulvin.[1][4]

The final conversion to Griseofulvin involves the stereoselective reduction of an olefin in dehydrogriseofulvin, a reaction catalyzed by the enoyl reductase GsfE using NADPH as a cofactor.[1][4][6]

Visualizing the Assembly Line: The Griseofulvin Precursor Pathway

To fully appreciate the elegant flow of this biosynthetic process, a visual representation is indispensable. The following diagram illustrates the progression from primary metabolites to the dehydrogriseofulvin precursor, highlighting the key intermediates and the enzymes that catalyze each transformation.

Caption: Biosynthetic pathway of the Griseofulvin precursor, Dehydrogriseofulvin.

Methodological Cornerstone: Gene Deletion and Metabolite Profiling

The elucidation of the gsf pathway heavily relied on a systematic, function-driven approach. Single-gene deletion (knockout) experiments are a cornerstone of this type of research, providing incontrovertible evidence for a gene's role by observing the biochemical consequences of its absence.[1][8][11] The logic is self-validating: if a gene encoding a specific enzyme is removed, the pathway should be blocked at that step, leading to the accumulation of the substrate for that enzyme.

Protocol: Targeted Deletion of gsfI in a Griseofulvin-Producing Fungus

This protocol provides a generalized workflow for deleting the gsfI halogenase gene to confirm its role in chlorination.

Objective: To demonstrate that gsfI is responsible for the chlorination of Griseophenone C by creating a ΔgsfI mutant and detecting the accumulation of dechlorogriseofulvin.

1. Construction of the Gene Deletion Cassette:

-

Rationale: To replace the target gene (gsfI) with a selectable marker (e.g., hygromycin resistance gene, hph), flanked by homologous regions of the target gene's locus to facilitate homologous recombination.

-

Steps:

-

Using PCR, amplify a ~1.5 kb region directly upstream (5' flank) and a ~1.5 kb region directly downstream (3' flank) of the gsfI open reading frame from wild-type fungal genomic DNA.

-

Amplify the hygromycin resistance cassette (hph) from a suitable plasmid vector.

-

Using fusion PCR or restriction-ligation cloning, assemble the three fragments in the correct order: 5' flank - hph cassette - 3' flank.

-

Clone the final deletion cassette into a suitable vector for transformation. Verify the construct by sequencing.

-

2. Protoplast Formation and Fungal Transformation:

-

Rationale: To permeabilize the fungal cell wall to allow uptake of the foreign DNA (the deletion cassette).

-

Steps:

-

Grow the wild-type fungal strain in liquid medium to the mid-log phase.

-

Harvest the mycelia by filtration and wash with an osmotic stabilizer (e.g., 0.8 M NaCl).

-

Digest the cell walls using a lytic enzyme cocktail (e.g., lysing enzymes from Trichoderma harzianum, driselase) in the osmotic stabilizer solution.

-

Monitor protoplast formation microscopically. Once a sufficient number of protoplasts are released, separate them from mycelial debris by filtration through sterile glass wool.

-

Introduce the linearized gene deletion cassette (~5-10 µg) to the protoplast suspension along with polyethylene glycol (PEG) to induce DNA uptake.

-

Plate the transformation mixture onto regeneration agar containing the osmotic stabilizer and the selection agent (hygromycin).

-

3. Mutant Verification:

-

Rationale: To confirm that the deletion cassette has integrated at the correct genomic locus and replaced the gsfI gene.

-

Steps:

-

Isolate genomic DNA from hygromycin-resistant transformants.

-

Perform diagnostic PCR using primers that anneal outside the flanking regions used for the cassette and primers that anneal within the hph gene. A successful replacement will yield PCR products of a predicted size, while the wild-type locus will not produce a product or will produce one of a different size.

-

Further confirmation can be achieved via Southern blot analysis.

-

4. Metabolite Extraction and Analysis:

-

Rationale: To compare the secondary metabolite profile of the confirmed ΔgsfI mutant with the wild-type strain. The hypothesis is that the mutant will produce dechlorogriseofulvin instead of Griseofulvin.

-

Steps:

-

Inoculate both the wild-type and the verified ΔgsfI mutant strains into a suitable production medium.[1] Incubate for 7-10 days.

-

Extract the culture broth and mycelia with an organic solvent (e.g., ethyl acetate).

-

Dry the organic extract and re-dissolve it in a suitable solvent (e.g., methanol) for analysis.

-

Analyze the extracts by High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) and Mass Spectrometry (MS).

-

Expected Result: The wild-type extract will show a major peak corresponding to the mass and retention time of Griseofulvin. The ΔgsfI mutant extract will lack this peak but will show a new major peak corresponding to the mass of dechlorogriseofulvin (Griseofulvin mass - 34 Da, the mass difference between Cl and H). This result directly validates the function of GsfI as the pathway's chlorinase.[7]

-

References

-

Aris, P., Wei, Y., Mohamadzadeh, M., & Xia, X. (2022). Griseofulvin: An Updated Overview of Old and Current Knowledge. Molecules, 27(20), 7034. [Link]

-

Lia, C., et al. (2021). Conservation of griseofulvin genes in the gsf gene cluster among fungal genomes. Fungal Biology and Biotechnology. [Link]

-

Wikipedia contributors. (2023). Griseofulvin. Wikipedia, The Free Encyclopedia. [Link]

-

Aris, P., Wei, Y., Mohamadzadeh, M., & Xia, X. (2022). Griseofulvin: An Updated Overview of Old and Current Knowledge. PubMed Central. [Link]

-

ResearchGate. The griseofulvin biosynthetic pathway from Cacho et al. [Link]

-

Valente, S., et al. (2020). Elaborated regulation of griseofulvin biosynthesis in Penicillium griseofulvum and its role on conidiation and virulence. International Journal of Food Microbiology, 328, 108687. [Link]

-

ResearchGate. Griseofulvin biosynthetic pathway. The nonreducing polyketide synthase... [Link]

-

Valente, S., et al. (2020). Elaborated regulation of griseofulvin biosynthesis in Penicillium griseofulvum and its role on conidiation and virulence. ResearchGate. [Link]

-

ResearchGate. Griseofulvin biosynthetic gene clusterin P. aethiopicum. Shown are the... [Link]

-

Chooi, Y. H., et al. (2010). Identification of the viridicatumtoxin and griseofulvin gene clusters from Penicillium aethiopicum. Chemical Biology, 17(5), 483-494. [Link]

-

Lia, C., et al. (2021). Conservation of griseofulvin genes in the gsf gene cluster among fungal genomes. bioRxiv. [Link]

-

Frandsen, R. J. N. (2016). The Chemistry of Griseofulvin. Technical University of Denmark. [Link]

-

Cacho, R. A., et al. (2013). Complexity generation in fungal polyketide biosynthesis: a spirocycle-forming P450 in the concise pathway to the antifungal drug griseofulvin. ACS Chemical Biology, 8(10), 2322-2330. [Link]

-

ResearchGate. Griseofulvin biosynthetic gene cluster in P. aethiopicum and other... [Link]

-

Cacho, R. A., et al. (2013). Complexity generation in fungal polyketide biosynthesis: a spirocycle-forming P450 in the concise pathway to the antifungal drug griseofulvin. PubMed. [Link]

-

Cacho, R. A., et al. (2013). Complexity Generation in Fungal Polyketide Biosynthesis: A Spirocycle-Forming P450 in the Concise Pathway to the Antifungal Drug Griseofulvin. ACS Publications. [Link]

-

Cacho, R. A., et al. (2013). Complexity Generation in Fungal Polyketide Biosynthesis: A Spirocycle-Forming P450 in the Concise Pathway to the Antifungal Drug Griseofulvin. ACS Chemical Biology. [Link]

-

Valente, S., et al. (2020). Elaborated regulation of griseofulvin biosynthesis in Penicillium griseofulvum and its role on conidiation and virulence. IRIS-AperTO. [Link]

-

ResearchGate. Griseofulvin production and relative expression of key griseofulvin... [Link]

-

Harris, C. M., Roberson, J. S., & Harris, T. M. (1976). Biosynthesis of griseofulvin. Journal of the American Chemical Society. [Link]

-

Wang, G., et al. (2016). Recent Advances in Understanding and Engineering Polyketide Synthesis. F1000Research. [Link]

-

Chemistry LibreTexts. (2021). 5.2: Griseofulvin. [Link]

-

Asra, R., et al. (2021). Drug Discovery of Griseofulvin : A Review. ResearchGate. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 441140, Griseofulvin. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Griseofulvin (CAS 126-07-8): A Deep Dive into its Chemical Properties and Applications. [Link]

-

Pfeifer, B. A., & Khosla, C. (2001). Biosynthesis of Polyketides in Heterologous Hosts. Microbiology and Molecular Biology Reviews. [Link]

-

SCIEPublish. Application of Synthetic Biology to the Biosynthesis of Polyketides. [Link]

-

Weissman, K. J. (2007). Polyketide biosynthesis: Understanding and exploiting modularity. ResearchGate. [Link]

-

Medema, M. H., et al. (2011). Steps towards the synthetic biology of polyketide biosynthesis. Natural Product Reports. [Link]

-

Kakade, V. S. (2018). Griseofulvin Production by fermentation. Slideshare. [Link]

Sources

- 1. Griseofulvin: An Updated Overview of Old and Current Knowledge - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Griseofulvin | C17H17ClO6 | CID 441140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Griseofulvin - Wikipedia [en.wikipedia.org]

- 5. Complexity generation in fungal polyketide biosynthesis: a spirocycle-forming P450 in the concise pathway to the antifungal drug griseofulvin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Identification of the viridicatumtoxin and griseofulvin gene clusters from Penicillium aethiopicum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Conservation of griseofulvin genes in the gsf gene cluster among fungal genomes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Complexity generation in fungal polyketide biosynthesis: a spirocycle-forming P450 in the concise pathway to the antifungal drug griseofulvin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

"in vitro studies of 4,4',6-Trimethoxy-6'-methyl-3'-grisen-2',3-dione"

An In-Depth Technical Guide to the In Vitro Evaluation of 4,4',6-Trimethoxy-6'-methyl-3'-grisen-2',3-dione and Related Griseofulvin Analogs

Foreword: A Modern Perspective on a Classic Scaffold

Griseofulvin, a natural product derived from Penicillium griseofulvum, has been a cornerstone of antifungal therapy for decades.[1][2][3] Its unique spirocyclic structure and its established mechanism of disrupting fungal microtubule assembly have made it an object of sustained scientific interest. However, the therapeutic landscape is in constant evolution, driven by the rise of drug-resistant fungal strains and the unceasing quest for novel anticancer agents. This has spurred a renaissance in the chemical exploration of the griseofulvin scaffold, leading to the synthesis of a diverse array of derivatives.[4][5][6][7] The compound this compound represents a specific structural iteration within this broader class of molecules. This guide provides a comprehensive overview of the in vitro methodologies employed to characterize the biological activities of this and related griseofulvin analogs, with a focus on their antifungal and anticancer potential. It is intended for researchers, scientists, and drug development professionals seeking to understand the experimental framework for evaluating this promising class of compounds.

Part 1: Probing Antifungal Efficacy - From Inhibition to Eradication

The primary and most well-established biological activity of the griseofulvin family is its antifungal action. The core investigative approach in vitro is to determine the concentration of the compound required to inhibit or kill fungal pathogens.

Causality of Experimental Design: The Microdilution Method

The broth microdilution method is the gold standard for determining antifungal susceptibility.[1][2][8] Its selection is predicated on the need for a quantitative, reproducible, and scalable assay to assess two critical parameters:

-

Minimum Inhibitory Concentration (MIC): The lowest concentration of a drug that prevents visible growth of a microorganism. This parameter is crucial for understanding the potency of the compound in arresting fungal proliferation.

-

Minimum Fungicidal Concentration (MFC): The lowest concentration of a drug that results in a significant reduction (typically ≥99.9%) in the initial fungal inoculum. This distinguishes fungistatic (growth-inhibiting) from fungicidal (killing) activity, a critical consideration for therapeutic application.

Experimental Workflow: Broth Microdilution Assay

The workflow for a typical broth microdilution assay is a sequential process designed to ensure accuracy and reproducibility.

Caption: Workflow of the broth microdilution assay for MIC/MFC determination.

Data Interpretation and Structure-Activity Relationship (SAR)

The data generated from these assays allow for a comparative analysis of different derivatives. Numerous studies have synthesized and tested series of griseofulvin analogs, revealing key structure-activity relationships.[1][5][7][9]

| Fungal Species | Griseofulvin (MIC mg/mL) | Derivative Class | Representative Derivative MIC (mg/mL) | Reference |

| Trichoderma viride | Not always reported | Various | 0.0075 - 0.055 | [1] |

| Aspergillus fumigatus | Not always reported | Various | 0.0075 - 0.055 | [1] |

| Cytospora sp. | >100 µg/mL | Chlorinated derivatives | 5.85 ± 0.72 µg/mL | [5] |

| C. gloeosporioides | >100 µg/mL | Acyl-substituted derivatives | 47.25 ± 1.46 µg/mL | [7] |

| Botrytis sp. | >100 µg/mL | Various | Inhibition rates >70% at 100 µg/mL | [4] |

Key Insight: Modifications to the griseofulvin core, such as the introduction of different acyl groups or chlorination, can dramatically enhance antifungal potency, often surpassing that of the parent compound and even reference drugs like ketoconazole.[1][5]

Part 2: Unveiling Anticancer Potential - A Focus on Cell Proliferation and Fate

The mechanism of action of griseofulvin—disruption of microtubule function—is a validated and highly attractive target in oncology.[10] This has logically led to the investigation of its derivatives as potential antiproliferative agents.

Rationale for Experimental Choices

In vitro cancer studies for griseofulvin derivatives are designed to answer a cascade of questions:

-

Is it cytotoxic? Does the compound inhibit the growth of cancer cells?

-

How does it work? Does it affect the cell cycle, and if so, at which stage?

-

Does it induce cell death? Does the compound trigger apoptosis (programmed cell death)?

Methodology 1: Assessing Cytotoxicity (GI50/IC50 Determination)

A foundational experiment is the determination of the compound's growth-inhibitory concentration. Assays like the Sulphorhodamine B (SRB) test are commonly used.

Protocol: SRB Assay

-

Cell Seeding: Plate cancer cells (e.g., HCT116, MCF-7) in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of the griseofulvin derivative for a set period (e.g., 72 hours).

-

Cell Fixation: Gently fix the cells with trichloroacetic acid (TCA).

-

Staining: Stain the fixed cells with SRB dye, which binds to cellular proteins.

-

Wash and Solubilize: Wash away unbound dye and solubilize the protein-bound dye with a basic solution (e.g., Tris base).

-

Readout: Measure the absorbance at a specific wavelength (e.g., 510 nm) using a plate reader. The absorbance is proportional to the number of living cells.

-

Calculation: Calculate the GI50 value, the concentration at which cell growth is inhibited by 50%.

Methodology 2: Cell Cycle Analysis via Flow Cytometry

To understand the mechanism of growth inhibition, flow cytometry is employed to analyze the distribution of cells in different phases of the cell cycle. A hallmark of microtubule-targeting agents is an accumulation of cells in the G2/M phase.[11]

Protocol: Propidium Iodide (PI) Staining for Cell Cycle

-

Treatment: Treat cancer cells with the test compound at a relevant concentration (e.g., 5x GI50) for a specified time (e.g., 24 hours).

-

Harvest and Fix: Harvest the cells and fix them in cold ethanol to permeabilize the cell membrane.

-

Staining: Treat the cells with RNase to remove RNA and then stain the DNA with propidium iodide (PI).

-

Analysis: Analyze the stained cells using a flow cytometer. The intensity of the PI fluorescence is directly proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases.

Anticipated Results and Mechanistic Pathway

Treatment with an active griseofulvin derivative is expected to show a dose-dependent reduction in cell viability.[11] Furthermore, cell cycle analysis would likely reveal a significant increase in the population of cells in the G2/M phase, consistent with mitotic arrest.[10][11]

Caption: Proposed mechanism of anticancer action for griseofulvin derivatives.

Representative Anticancer Activity Data

| Cell Line | Derivative Class | GI50 / IC50 (µM) | Reference |

| CAL-51 (Breast Cancer) | Benzhydrylamino derivative | 5.74 ± 1.43 | [10] |

| HCT116 (Colon Cancer) | Semicarbazone derivative | 8.39 | [11] |

| MCF-7 (Breast Cancer) | Semicarbazone derivative | 15.60 | [11] |

Part 3: In Silico Corroboration - Molecular Docking

To provide a theoretical underpinning to the observed biological activities, in silico molecular docking studies are often performed.[1][2][4][6] These computational simulations predict the preferred binding orientation and affinity of a ligand (the griseofulvin derivative) to its protein target (e.g., fungal tubulin).

The 'Why' and 'How' of Molecular Docking

The primary goal is to visualize and quantify the interactions between the compound and the active site of the target protein. This helps to explain the structure-activity relationships observed in vitro. The process involves:

-

Obtaining the 3D crystal structure of the target protein.

-

Generating a 3D model of the ligand.

-

Using a docking algorithm to fit the ligand into the protein's binding site in various conformations.

-

Scoring the poses based on binding energy and identifying key interactions, such as hydrogen bonds and hydrophobic contacts.

Caption: Conceptual overview of the molecular docking process.

Studies have shown that highly active derivatives form favorable interactions, such as multiple hydrogen bonds with key residues like Thr276 in the target protein, which are not observed with the parent griseofulvin.[1][2]

Conclusion and Future Perspectives

The in vitro evaluation of this compound and related griseofulvin analogs reveals a class of molecules with significant, tunable biological activity. The methodologies described herein—broth microdilution for antifungal screening, cytotoxicity and cell cycle assays for anticancer evaluation, and molecular docking for mechanistic insight—form a robust framework for their characterization. The consistent finding that novel derivatives exhibit superior activity to the parent compound underscores the immense potential held within the griseofulvin scaffold. Future research should focus on optimizing for enhanced potency and selectivity, exploring synergistic combinations with existing therapies, and advancing the most promising candidates into preclinical in vivo models.

References

-

Lichitsky, B. V., Komogortsev, A., & Melekhina, V. (2023). (2R,6′R,E)-3′-(1-Aminoethylidene)-7-chloro-4,6-dimethoxy-6′-methyl-3H-spiro[benzofuran-2,1′-cyclohexane]-2′,3,4′-trione. Molbank, 2023(1), M1590. [Link]

-

Glamočlija, J., Stojković, D., Soković, M., et al. (2019). Griseofulvin Derivatives: Synthesis, Molecular Docking and Biological Evaluation. Medicinal Chemistry, 15(7), 784-793. [Link]

-

Wang, Y., Li, Y., Zhang, Y., et al. (2024). Synthesis and Antifungal Activities of Novel Griseofulvin Derivatives as Potential Anti-Phytopathogenic Fungi Agents. Journal of Agricultural and Food Chemistry, 72(23), 13015–13022. [Link]

-

Li, Y., Wang, Y., Zhang, Y., et al. (2023). Synthesis and Antifungal Activity of Derivatives of the Natural Product Griseofulvin against Phytopathogenic Fungi. Journal of Agricultural and Food Chemistry, 71(16), 6335–6344. [Link]

-

Wang, Y., Li, Y., Zhang, Y., et al. (2024). Synthesis and Antifungal Activities of Novel Griseofulvin Derivatives as Potential Anti-Phytopathogenic Fungi Agents. PubMed. [Link]

-

Kaushik, V., Kumar, A., Kumar, A., et al. (2022). Synthesis and Characterization of Griseofulvin Derivatives as Microtubule-Stabilizing Agents. ResearchGate. [Link]

-

El-Sayed, M. A., El-Gamal, M. I., El-Din, M. M. G., et al. (2018). Design, Synthesis, and Cytotoxicity Evaluation of Novel Griseofulvin Analogues with Improved Water Solubility. Hindawi. [Link]

-

Sweidan, K., Engelmann, J., Abu Rayyan, W., & Shattat, G. F. (2015). In Vitro antifungal activity of some of the prepared compounds,... ResearchGate. [Link]

-

Li, Y., Wang, Y., Zhang, Y., et al. (2019). Antifungal Activity of Griseofulvin Derivatives against Phytopathogenic Fungi in Vitro and in Vivo and Three-Dimensional Quantitative Structure-Activity Relationship Analysis. Journal of Agricultural and Food Chemistry, 67(22), 6125–6132. [Link]

-

Isquith, A., Matheson, D., & Slesinski, R. (1988). Genotoxicity studies on selected organosilicon compounds: in vitro assays. Food and Chemical Toxicology, 26(3), 255–261. [Link]

-

Kumar, P., & Narasimhan, B. (2018). SYNTHESIS AND IN-VITRO ANTIFUNGAL ACTIVITY OF 6-SUBSTITUTED-PHENYL-2-{[(4í-SUBSTITUTED PHENYL-5í-THIOXO)- 1,2,4-TRIAZOL-3-YL]- METHYL}-2,3,4,5-TETRAHYDROPYRIDAZIN-3-ONE. Acta Poloniae Pharmaceutica, 67(3), 267-73. [Link]

-

Glamočlija, J., Stojković, D., Soković, M., et al. (2019). Griseofulvin Derivatives: Synthesis, Molecular Docking and Biological Evaluation. ResearchGate. [Link]

-

Campitelli, R. R., Scorzoni, L., de Paula e Silva, A. C. A., et al. (2017). In Vitro additive effect on griseofulvin and terbinafine combinations against multidrug-resistant dermatophytes. Brazilian Journal of Microbiology, 48(4), 798-804. [Link]

-

Node, M., Sai, M., Fujioka, T., et al. (1990). Synthesis and biological activities of griseofulvin analogs. Agricultural and Biological Chemistry, 54(9), 2199-2204. [Link]

Sources

- 1. Griseofulvin Derivatives: Synthesis, Molecular Docking and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. (2R,6′R,E)-3′-(1-Aminoethylidene)-7-chloro-4,6-dimethoxy-6′-methyl-3H-spiro[benzofuran-2,1′-cyclohexane]-2′,3,4′-trione [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis and Antifungal Activities of Novel Griseofulvin Derivatives as Potential Anti-Phytopathogenic Fungi Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antifungal Activity of Griseofulvin Derivatives against Phytopathogenic Fungi in Vitro and in Vivo and Three-Dimensional Quantitative Structure-Activity Relationship Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ptfarm.pl [ptfarm.pl]

- 9. Synthesis and biological activities of griseofulvin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Design, Synthesis, and Cytotoxicity Evaluation of Novel Griseofulvin Analogues with Improved Water Solubility - PMC [pmc.ncbi.nlm.nih.gov]

A Toxicological Evaluation of 4,4',6-Trimethoxy-6'-methyl-3'-grisen-2',3-dione: A Modern, Integrated Approach

Abstract

This technical guide provides a comprehensive toxicological profile of 4,4',6-Trimethoxy-6'-methyl-3'-grisen-2',3-dione, a derivative of the well-characterized antifungal agent, griseofulvin. Recognizing the toxicological liabilities of the parent compound—including hepatotoxicity and teratogenicity—this document outlines a tiered, modern assessment strategy.[1][2] We integrate in silico predictions, robust in vitro assays, and a strategic in vivo study design to build a weight-of-evidence-based safety profile. This guide is intended for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also the scientific rationale behind each methodological choice, ensuring a self-validating and scientifically rigorous evaluation.

Introduction and Strategic Overview

This compound belongs to the grisen class of compounds, structurally related to griseofulvin, an antifungal drug produced by Penicillium griseofulvum.[3][4] Griseofulvin has been used clinically for decades, but its utility is tempered by a known toxicity profile, which includes hepatotoxicity, tumorigenicity in rodent models, and reproductive toxicity.[1][2] Therefore, any derivative, including the subject of this guide, requires a thorough toxicological assessment to determine if structural modifications have mitigated these risks.

Our approach is guided by the principles of the 3Rs (Replacement, Reduction, and Refinement) and aligns with modern regulatory expectations that emphasize a tiered strategy, starting with non-animal methods.[5] This allows for early identification of potential hazards, conserves resources, and minimizes animal use.[5][6]

Physicochemical Properties and In Silico Toxicological Prediction

A foundational step in any toxicological assessment is to understand the compound's basic properties and to leverage computational models for initial hazard identification.[6][7]

Chemical Identity

| Property | Value | Source |

| Analyte Name | This compound | LGC Standards |

| Molecular Formula | C₁₇H₁₈O₆ | BioOrganics |

| Accurate Mass | 318.1103 | LGC Standards |

| CAS Number | 56783-97-2 | BioOrganics |

| Structure | Grisen (spiro[benzofuran-2(3H),1'-[8]cyclohexene]-2',3-dione) derivative | BioOrganics |

Data sourced from publicly available chemical databases.[9][10]

In Silico Hazard Prediction

Before committing to resource-intensive laboratory experiments, we employ a suite of Quantitative Structure-Activity Relationship (QSAR) and other computational models to predict potential toxicities based on the chemical's structure.[6][11] This approach allows for rapid screening and helps to focus subsequent in vitro testing on the most relevant endpoints.[11][12]

| Toxicological Endpoint | Predicted Outcome | Rationale / Model Used |

| Mutagenicity (Ames) | Possible | Structural alerts common to some fungal metabolites. (e.g., DEREK Nexus) |

| Hepatotoxicity | High Concern | Structural similarity to griseofulvin, a known hepatotoxin.[1][13] (e.g., CASE Ultra) |

| Carcinogenicity | Possible | Based on the known carcinogenicity of griseofulvin in rodents.[1][3] (e.g., OECD QSAR Toolbox) |

| Reproductive Toxicity | High Concern | Griseofulvin is a known teratogen and embryotoxin.[1][2] (e.g., Read-across analysis) |

Causality Insight: The selection of these endpoints is not arbitrary. It is directly informed by the known profile of the parent compound, griseofulvin. The in silico tools act as an early warning system, confirming that the structural class carries inherent risks that must be investigated empirically.[2]

Integrated Toxicological Testing Strategy

Our testing strategy follows a logical, tiered progression from computational analysis to cellular assays and finally to a conceptual in vivo study design. This workflow ensures that each stage informs the next, creating a robust, evidence-based safety assessment.

In Vitro Toxicology Profile

In vitro assays provide the first biological data on the compound's effects, offering a controlled environment to assess specific toxicological endpoints like cytotoxicity and genotoxicity.[14][15][16]

Cytotoxicity Assessment: MTT Assay

Rationale: The MTT assay is a primary screening tool to measure a compound's ability to induce cell death.[17][18] It assesses metabolic activity as a proxy for cell viability.[19] We selected the HepG2 human liver cancer cell line because the in silico analysis flagged hepatotoxicity as a key concern, making a liver-derived cell line highly relevant.

-

Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell adhesion.[17]

-

Compound Treatment: Prepare a serial dilution of this compound in serum-free medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.

-

Incubation: Incubate the plate for 24 hours.

-

MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[20] Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[21]

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.[21]

-

Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[20]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

Genotoxicity Assessment: Bacterial Reverse Mutation (Ames) Test

Rationale: The Ames test is a legally mandated and widely accepted assay for identifying compounds that can cause gene mutations.[22][23] It uses specific strains of Salmonella typhimurium that are auxotrophic for histidine (cannot produce it) and screens for chemicals that cause a reverse mutation, allowing the bacteria to grow on a histidine-free medium.[8] The inclusion of a liver extract (S9 fraction) is critical to simulate mammalian metabolism, as some compounds only become mutagenic after metabolic activation.[8][22][24]

-

Strain Selection: Use multiple Salmonella typhimurium strains (e.g., TA98, TA100) to detect different types of mutations (frameshift and base-pair substitutions).[8]

-

Preparation: To a sterile tube, add the following in order:

-

2.0 mL of top agar (at 45°C).

-

0.1 mL of an overnight bacterial culture.

-

0.1 mL of the test compound at various concentrations.

-

0.5 mL of S9 mix (for metabolic activation) or a phosphate buffer (for non-activation).[8]

-

-

Plating: Gently vortex the tube and pour the mixture onto a minimal glucose agar plate (the bottom agar).

-

Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.

-

Colony Counting: Count the number of revertant colonies on each plate.

-

Data Analysis: A compound is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies that is at least twice the background (spontaneous reversion) rate observed in the negative control.[25] Positive controls (e.g., sodium azide for TA100 without S9, 2-aminoanthracene for TA100 with S9) must be included to validate the assay.

Proposed Mechanism of Action: Microtubule Disruption

Expertise-Driven Insight: The parent compound, griseofulvin, exerts its biological effects by binding to tubulin and disrupting microtubule function, which is essential for the formation of the mitotic spindle during cell division.[26][27] This mechanism is the basis for both its antifungal and its toxic (e.g., antimitotic, aneugenic) properties.[2][27] It is highly probable that this compound shares this mechanism.

In Vivo Toxicology: Acute Oral Toxicity Study Design

Rationale: While in vitro tests are excellent for screening and mechanistic insights, an in vivo study is necessary to understand systemic toxicity, identify target organs, and establish an acute safety margin (e.g., LD₅₀).[28][29] The OECD Test Guideline 425 (Up-and-Down Procedure) is selected as a modern, ethical approach that provides a statistically robust LD₅₀ estimate while minimizing animal usage compared to older methods.[29][30][31]

Conceptual Protocol: OECD 425 Acute Oral Toxicity Study

| Parameter | Specification | Rationale / Guideline |

| Species | Rat (Sprague-Dawley strain), female | Preferred rodent species for acute toxicity. Females are often slightly more sensitive.[32] |

| Number of Animals | Sequential dosing, typically ~5 animals total | The Up-and-Down Procedure is a sequential test designed to reduce animal numbers.[31] |

| Administration | Single dose via oral gavage | The intended route of exposure for many pharmaceuticals.[28] |

| Vehicle | Corn oil | A common, relatively inert vehicle for lipophilic compounds like griseofulvin derivatives.[28] |